2-(2-Aminoethyl)-1,2-dihydrophthalazin-1-one
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Overview
Description
2-(2-Aminoethyl)-1,2-dihydrophthalazin-1-one is a heterocyclic compound that features a phthalazinone core with an aminoethyl side chain
Mechanism of Action
Target of Action
It’s structurally similar to 2-aminoethanol , which is known to interact with various biological targets, including cellular membranes
Mode of Action
Compounds with similar structures, such as 2-aminoethanol, are known to interact with their targets through hydrogen bonding . The bifunctional nature of these molecules, containing both a primary amine and a primary alcohol, allows them to form multiple bonds with their targets .
Biochemical Pathways
It’s structurally similar to 2-aminoethanol , which is a component in the formation of cellular membranes and is thus a molecular building block for life .
Pharmacokinetics
It’s structurally similar to 2-aminoethanol , which is a naturally occurring organic chemical compound with the formula HOCH2CH2NH2 or C2H7NO . It’s a colorless, viscous liquid with an odor reminiscent of ammonia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Aminoethyl)-1,2-dihydrophthalazin-1-one. It’s structurally similar to 2-aminoethanol , which is a naturally occurring organic chemical compound with the formula HOCH2CH2NH2 or C2H7NO . It’s a colorless, viscous liquid with an odor reminiscent of ammonia .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(2-Aminoethyl)-1,2-dihydrophthalazin-1-one are yet to be fully elucidated. Its structure suggests that it could interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s chemical properties, such as its polarity, charge distribution, and functional groups .
Cellular Effects
Based on its structure, it could potentially influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of this compound remains to be determined. It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are yet to be studied .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Subcellular Localization
Future studies could explore any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethyl)-1,2-dihydrophthalazin-1-one typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Aminoethyl)-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the phthalazinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-(2-Aminoethyl)-1,2-dihydrophthalazin-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Comparison with Similar Compounds
Ethanolamine: Similar in having an aminoethyl group but lacks the phthalazinone core.
Aminoethylpiperazine: Contains an aminoethyl group and a piperazine ring, differing in structure and reactivity.
Tryptamine: Features an indole ring with an aminoethyl side chain, used in neurotransmitter studies.
Uniqueness: 2-(2-Aminoethyl)-1,2-dihydrophthalazin-1-one is unique due to its phthalazinone core, which imparts specific chemical properties and reactivity. This makes it a valuable compound for developing new materials and therapeutic agents.
Biological Activity
2-(2-Aminoethyl)-1,2-dihydrophthalazin-1-one is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the phthalazinone family, known for their diverse pharmacological properties. The basic structure can be represented as follows:
Pharmacological Activities
Research indicates that derivatives of phthalazinones exhibit a wide range of biological activities, including:
- Anticancer : Phthalazinone derivatives have shown promising results against various cancer cell lines.
- Anti-inflammatory : These compounds demonstrate potential in reducing inflammation.
- Antimicrobial : Certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Inhibition of cell proliferation in cancer lines | |
Anti-inflammatory | Reduction in inflammatory markers | |
Antimicrobial | Activity against bacterial strains |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest the following pathways:
- Inhibition of Enzymatic Activity : Phthalazinone derivatives may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
- Interaction with Receptors : These compounds may interact with various cellular receptors, altering signaling pathways that lead to therapeutic effects.
Case Studies
Several studies have documented the biological activity of phthalazinone derivatives, including this compound.
Case Study 1: Anticancer Activity
In vitro studies have demonstrated that this compound significantly inhibits the growth of human cancer cell lines such as MCF-7 (breast cancer) and A2780 (ovarian cancer). The IC50 values were reported to be lower than those of established chemotherapeutic agents, indicating a potential for further development as an anticancer drug .
Case Study 2: Anti-inflammatory Effects
A separate study evaluated the anti-inflammatory properties using a carrageenan-induced paw edema model in rats. Treatment with this compound resulted in a significant reduction in edema compared to control groups. The compound's efficacy was comparable to standard anti-inflammatory medications like ibuprofen .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest favorable absorption and distribution characteristics. However, detailed toxicological evaluations are necessary to ascertain safety profiles before clinical application.
Table 2: Preliminary Pharmacokinetic Data
Parameter | Value |
---|---|
Absorption | High |
Bioavailability | TBD |
Half-life | TBD |
Properties
IUPAC Name |
2-(2-aminoethyl)phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-5-6-13-10(14)9-4-2-1-3-8(9)7-12-13/h1-4,7H,5-6,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXNPHFNGMIZQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.